2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
Description
This compound is a heterocyclic molecule featuring a pyridazin-3(2H)-one core substituted with a thiophene moiety and a 6,7-dihydro-5H-cyclopenta[c]pyridazine-piperazine-propan-2-yl side chain. Its structural complexity arises from the fusion of multiple pharmacophoric elements:
- Pyridazinone core: Known for bioactivity in cardiovascular and neurological systems due to its affinity for phosphodiesterase (PDE) and adenosine receptors .
- Cyclopenta[c]pyridazine: A bicyclic system that enhances lipophilicity and binding to hydrophobic enzyme pockets .
- Piperazine linker: Improves solubility and facilitates interactions with amine-binding domains in enzymes or receptors .
Properties
IUPAC Name |
2-[1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-1-oxopropan-2-yl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-15(28-21(29)8-7-18(25-28)19-6-3-13-31-19)22(30)27-11-9-26(10-12-27)20-14-16-4-2-5-17(16)23-24-20/h3,6-8,13-15H,2,4-5,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPGPDTYGULHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCC3=C2)N4C(=O)C=CC(=N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, identified by its CAS number 2034227-68-2, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6O2 |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2034227-68-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and cancer. Preliminary studies suggest that it may inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to neuroprotective effects, making this compound a candidate for treating conditions like Alzheimer's disease.
In vitro Studies
Research has shown that derivatives of pyridazinones exhibit significant inhibitory activity against MAO-B. For instance, related compounds demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition, indicating potent activity . The selectivity for MAO-B over MAO-A is crucial for minimizing side effects associated with broader monoamine oxidase inhibition.
Cytotoxicity Assessment:
In cytotoxicity assays using L929 fibroblast cells, the tested derivatives showed varied toxicity profiles. For example:
- Compound T6 exhibited no cytotoxic effects at concentrations up to 100 µM.
- Compound T3 caused significant cell death at higher concentrations (IC50 = 27.05 µM), suggesting that T6 may be a safer alternative for therapeutic use .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against several cancer cell lines including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The results indicated promising cytotoxicity against MCF-7 and A549 cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
- Study on Pyridazinone Derivatives :
-
Cytotoxicity Studies :
- In a comparative study of cytotoxic effects among different compounds, those structurally similar to our target compound showed varying degrees of effectiveness against cancer cell lines. Notably, some derivatives exhibited strong antiproliferative properties without significant toxicity to normal cells .
- Molecular Docking Simulations :
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s uniqueness and bioactivity can be contextualized by comparing it to analogs from the literature:
Table 1: Substituent Effects on Pyridazinone Derivatives
Table 2: Structural Motifs and Pharmacological Relevance
Key Findings from Comparative Analysis:
Substituent-Driven Activity: The thiophene group in the target compound may confer selectivity for PDE4 over PDE3, unlike halogenated analogs (e.g., 3a-3h), which show broad PDE inhibition . The cyclopenta[c]pyridazine moiety enhances metabolic stability compared to non-fused pyridazine derivatives, as seen in related compounds .
Pharmacological Potential: Similar tetrahydroimidazo[1,2-a]pyridines (e.g., compound 1l) exhibit ferroptosis-inducing effects in oral squamous cell carcinoma (OSCC) at low micromolar concentrations . The target compound’s pyridazinone-thiophene system could mimic this activity.
Synthetic Challenges: Unlike simpler pyridazinones (e.g., 3a-3h), the target compound’s multi-step synthesis (evidenced by methods in ) requires precise control over regioselectivity and purification, limiting yield scalability.
Methodological Insights from Comparative Studies
- Clustering Algorithms: Butina and Jarvis-Patrick methods () classify the target compound within clusters of PDE inhibitors and ferroptosis inducers due to shared motifs (pyridazinone, thiophene) .
- Structure-Activity Relationship (SAR): Thiophene substitution at position 6 correlates with reduced cytotoxicity in normal cells compared to nitrophenyl-substituted analogs .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis involves multi-step reactions, including condensation of the cyclopenta[c]pyridazine core with a piperazine derivative and subsequent coupling with thiophene-containing intermediates. Key challenges include regioselectivity in cyclization and purification of intermediates.
- Optimization Strategies:
- Use TBTU/HOBt coupling agents for amide bond formation to improve yield (e.g., 70–80% efficiency in similar piperazine syntheses) .
- Employ HPLC with reverse-phase C18 columns for purification of polar intermediates, as described for analogous pyridazinone derivatives .
- Reaction Monitoring: Track progress via thin-layer chromatography (TLC) or LC-MS to identify side products early .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the piperazine and thiophene moieties. For example, the thiophene protons appear as doublets near δ 7.2–7.5 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm error; discrepancies may indicate incomplete deprotection or oxidation .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹) to verify the pyridazinone core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases)?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the piperazine-thiophene scaffold and ATP-binding pockets. Focus on hydrogen bonding with catalytic lysine residues and hydrophobic packing with the DFG motif .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energies, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How should researchers resolve contradictory in vitro vs. in vivo efficacy data?
- Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and Caco-2 permeability to assess bioavailability issues. Low permeability (<5 × 10⁻⁶ cm/s) may explain poor in vivo activity .
- Metabolite Identification : Use LC-QTOF-MS to detect phase I/II metabolites. For example, oxidation of the thiophene ring could generate inactive sulfoxide derivatives .
- Dose-Response Refinement : Conduct Hill slope analysis to determine if efficacy plateaus at higher concentrations due to off-target effects .
Q. What strategies improve selectivity for related kinase isoforms (e.g., JAK2 vs. JAK3)?
- Methodological Answer:
- SAR Studies : Modify the cyclopenta[c]pyridazine substituents (e.g., introduce electron-withdrawing groups) to exploit hydrophobic back-pocket differences.
- Kinase Profiling Panels : Test against ≥50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits. Prioritize compounds with >100-fold selectivity .
- Crystallography : Co-crystallize with JAK2/JAK3 to visualize binding poses. For example, bulkier substituents may clash with JAK3’s Gly-rich loop .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
